molecular formula C14H21NO2 B247715 2-(4-methylphenoxy)-N-(pentan-3-yl)acetamide

2-(4-methylphenoxy)-N-(pentan-3-yl)acetamide

Cat. No. B247715
M. Wt: 235.32 g/mol
InChI Key: PQUSOMLZCUZIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-(pentan-3-yl)acetamide is a chemical compound that belongs to the class of amides. This compound is also known as MPAA and has been widely used in scientific research. The chemical structure of MPAA is C16H23NO2, and it has a molecular weight of 261.36 g/mol.

Mechanism of Action

The exact mechanism of action of MPAA is not fully understood. However, it is believed that MPAA may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, MPAA may reduce inflammation and pain.
Biochemical and Physiological Effects:
MPAA has been shown to have anti-inflammatory, analgesic, and antitumor effects in various in vitro and in vivo studies. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. MPAA has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPAA in lab experiments is its relatively simple synthesis method and high yield. MPAA is also stable under normal lab conditions and can be easily stored. However, one of the limitations of using MPAA is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of MPAA is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on MPAA. One area of interest is the development of more potent and selective inhibitors of COX-2 and LOX. Another area of research is the investigation of the potential therapeutic effects of MPAA on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the use of MPAA as a starting material for the synthesis of other compounds with potential therapeutic properties is an area of ongoing research.

Synthesis Methods

The synthesis of MPAA involves the reaction between 4-methylphenol and pentan-3-amine. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid. The resulting product is then purified using column chromatography. The yield of MPAA is around 70-80%, and the purity can be as high as 99%.

Scientific Research Applications

MPAA has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders. MPAA has also been used as a starting material for the synthesis of other compounds with potential therapeutic properties.

properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-pentan-3-ylacetamide

InChI

InChI=1S/C14H21NO2/c1-4-12(5-2)15-14(16)10-17-13-8-6-11(3)7-9-13/h6-9,12H,4-5,10H2,1-3H3,(H,15,16)

InChI Key

PQUSOMLZCUZIKB-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)COC1=CC=C(C=C1)C

Canonical SMILES

CCC(CC)NC(=O)COC1=CC=C(C=C1)C

Origin of Product

United States

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